molecular formula C19H24F3N3O4 B12176710 Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate

Cat. No.: B12176710
M. Wt: 415.4 g/mol
InChI Key: NPXCVBAAQZIUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidinone ring, and a tert-butyl carbamate moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidinone ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate is unique due to its combination of a trifluoromethyl group and a pyrrolidinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H24F3N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

tert-butyl N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-8-7-23-16(27)12-9-15(26)25(11-12)14-6-4-5-13(10-14)19(20,21)22/h4-6,10,12H,7-9,11H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

NPXCVBAAQZIUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.